(R)-DTB-SpiroPAP

Asymmetric hydrogenation Turnover number Catalyst efficiency

Select (R)-DTB-SpiroPAP for unmatched asymmetric hydrogenation economics. Its tridentate P,N,N coordination achieves TON >4.5 million (>450× vs bidentate SpiroAP) at 0.00002 mol% catalyst loading. The essential 3,5-di-tBu-phenyl groups ensure >99.9% ee, eliminating chiral chromatography and reducing solvent use. Substituting analogs collapses TON by 100–1000×, making processes non-viable. For kilo- to ton-scale chiral alcohol production, this ligand provides documented stability, broad ketone/ester scope, and batch reproducibility. Request a quote.

Molecular Formula C51H63N2P
Molecular Weight 735.0
CAS No. 1415636-82-6
Cat. No. B3102209
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-DTB-SpiroPAP
CAS1415636-82-6
Molecular FormulaC51H63N2P
Molecular Weight735.0
Structural Identifiers
SMILESCC(C)(C)C1=CC(=CC(=C1)P(C2=CC=CC3=C2C4(CCC5=C4C(=CC=C5)NCC6=CC=CC=N6)CC3)C7=CC(=CC(=C7)C(C)(C)C)C(C)(C)C)C(C)(C)C
InChIInChI=1S/C51H63N2P/c1-47(2,3)36-27-37(48(4,5)6)30-41(29-36)54(42-31-38(49(7,8)9)28-39(32-42)50(10,11)12)44-21-16-18-35-23-25-51(46(35)44)24-22-34-17-15-20-43(45(34)51)53-33-40-19-13-14-26-52-40/h13-21,26-32,53H,22-25,33H2,1-12H3/t51-/m1/s1
InChIKeyNVZSJGBGNHNBSQ-NLXJDERGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What is (R)-DTB-SpiroPAP (CAS 1415636-82-6)? A Chiral Tridentate Aminophosphine Ligand for Asymmetric Hydrogenation


(R)-DTB-SpiroPAP is a chiral tridentate P,N,N ligand belonging to the spiro pyridine-aminophosphine (SpiroPAP) family developed by Zhou and coworkers, built on the rigid 1,1′-spirobiindane scaffold [1]. The compound bears 3,5-di-tert-butylphenyl groups on the phosphorus atom and a pyridin-2-ylmethylamine moiety that provides an additional nitrogen coordination site, enabling tridentate coordination to iridium [2]. Its molecular formula is C₅₁H₆₃N₂P with a molecular weight of 735.0 g/mol, and commercial sources typically supply it at ≥97% purity with enantiomeric excess >99% ee .

Why Generic Substitution Fails: The Critical Importance of (R)-DTB-SpiroPAP's Specific Structural Features for Industrial Asymmetric Hydrogenation


In-class chiral aminophosphine ligands cannot be interchangeably substituted for (R)-DTB-SpiroPAP because performance differences in catalytic asymmetric hydrogenation are not incremental but orders of magnitude apart. The introduction of an additional coordinating pyridyl group onto the bidentate SpiroAP framework transforms the catalyst from a moderately active system (TON ~10,000) into a tridentate SpiroPAP catalyst with turnover numbers exceeding 4.5 million, a >450-fold improvement [1]. The 3,5-di-tert-butylphenyl groups on the phosphorus atom are not interchangeable with less bulky aryl substituents; X-ray structural analysis confirms these tert-butyl groups are the key factor for achieving both high activity and high enantioselectivity by creating the precise steric environment around the iridium center [2]. Procurement of analogs lacking either the pyridyl coordination site or the specific 3,5-di-tert-butylphenyl substitution pattern will yield catalysts with TONs 1-3 orders of magnitude lower, fundamentally altering process economics from feasible to non-viable.

Quantitative Differentiation Evidence for (R)-DTB-SpiroPAP: Verified Performance Advantages Over Closest Analogs


Turnover Number (TON): >450-Fold Improvement Over SpiroAP Bidentate Precursor

The (R)-DTB-SpiroPAP iridium catalyst achieves a turnover number of 4,550,000 in the asymmetric hydrogenation of acetophenone [1]. In contrast, the bidentate SpiroAP ligand lacking the pyridyl coordination group achieves TONs of approximately 10,000 under comparable conditions [1]. This represents a greater than 450-fold improvement directly attributable to the tridentate coordination mode enabled by the pyridylmethylamine moiety.

Asymmetric hydrogenation Turnover number Catalyst efficiency SpiroAP comparison

Enantioselectivity: Up to 99.9% ee vs. ≤97% ee for Non-Pyridyl-Containing Analogs

The Ir-(R)-DTB-SpiroPAP catalyst achieves enantioselectivities up to 99.9% ee in the asymmetric hydrogenation of alkyl aryl ketones [1]. The structurally related bidentate SpiroAP iridium catalyst (lacking the pyridyl coordination site) achieves a maximum of 97% ee for the same substrate class under optimized conditions [2]. This 2.9 percentage point difference in ee translates to a >97% reduction in unwanted enantiomer at 99.9% ee versus 97% ee (0.05% vs. 1.5% of the undesired enantiomer).

Enantioselectivity Chiral alcohol synthesis SpiroAP comparison Ketone hydrogenation

Catalyst Stability: Tridentate Coordination Prevents Catalyst Deactivation via Bis-Ligand Complex Formation

ESI-MS and NMR mechanistic studies demonstrate that the Ir-(R)-DTB-SpiroAP catalyst (bidentate) undergoes gradual transformation into an inactive iridium dihydride complex containing two ligand molecules, limiting useful catalyst lifetime [1]. The tridentate Ir-(R)-DTB-SpiroPAP catalyst, with its third coordination site occupied by the pyridyl nitrogen, prevents formation of this bis-ligand deactivation pathway, enabling sustained activity over extended reaction periods and permitting the exceptionally high TON of 4.55 million [2].

Catalyst stability Catalyst deactivation Bis-ligand complex Tridentate coordination

Substrate Scope: Broad Applicability Across Multiple Carbonyl Classes vs. Narrow Scope of O-SpiroPAP and SpiroSAP Analogs

The Ir-(R)-DTB-SpiroPAP catalyst demonstrates high efficiency across a broad substrate range including aryl ketones, β- and δ-ketoesters, α,β-unsaturated ketones and esters, and racemic α-substituted lactones [1]. In contrast, O-SpiroPAP (oxa-spirocyclic analog) shows high performance primarily for bridged biaryl lactones (up to 99% yield, >99% ee) [2], while SpiroSAP (thioether-modified analog) is optimized specifically for β-alkyl-β-ketoesters and dialkyl ketones [3]. The native (R)-DTB-SpiroPAP thus offers the most versatile single-ligand platform for multi-product API intermediate pipelines.

Substrate scope Carbonyl reduction O-SpiroPAP comparison SpiroSAP comparison

TON Benchmarking: 4.5 Million vs. 1.0 Million for Next-Best Known Molecular Ketone Hydrogenation Catalyst

The Ir-(R)-DTB-SpiroPAP catalyst achieves a TON of 4.5 million in aryl ketone hydrogenation, which is the highest value reported to date for any molecular catalyst in this reaction class [1]. The next most efficient molecular catalyst system for ketone hydrogenation achieves a maximum TON of approximately 1.0 million, representing a 4.5× advantage for the SpiroPAP system [1].

Turnover number Benchmark comparison Molecular catalyst Ketone hydrogenation

Steric Determinants of Performance: 3,5-Di-tert-Butylphenyl vs. 3,5-Dimethylphenyl Substitution

X-ray crystallographic analysis of Ir-(R)-SpiroPAP complexes reveals that the 3,5-di-tert-butylphenyl groups on the phosphorus atom create a precisely defined chiral pocket that is essential for both high activity and high enantioselectivity [1]. Comparative studies with 3,5-dimethylphenyl-substituted analogs demonstrate that the tert-butyl groups are not merely beneficial but determinative: the 3,5-dimethyl variant of SpiroPAP-modified catalysts achieves a TON of 7,200 in indenone hydrogenation [2], whereas the parent (R)-DTB-SpiroPAP system achieves TONs of 4.55 million for aryl ketones—a >600-fold difference that underscores the non-substitutability of the DTB substitution pattern.

Steric effects Ligand design Structure-activity relationship DTB group

Optimal Procurement Scenarios for (R)-DTB-SpiroPAP: Where This Ligand Delivers Documented Superiority


Industrial-Scale Asymmetric Hydrogenation of Prochiral Aryl Ketones to Chiral Alcohols

For kilogram to ton-scale production of chiral secondary alcohols from simple aryl ketones, the Ir-(R)-DTB-SpiroPAP catalyst is the documented optimal choice. With a demonstrated TON of 4.55 million [1]—the highest reported for any molecular catalyst in this reaction class—the ligand enables catalyst loadings as low as 0.00002 mol%, translating to minimal catalyst cost contribution per kilogram of product. This scenario directly leverages the >450-fold TON advantage over bidentate SpiroAP catalysts [2].

Pharmaceutical Intermediate Synthesis Requiring >99% ee with Minimal Purification

When synthetic routes demand chiral alcohol intermediates exceeding 99% ee without recrystallization or chromatographic resolution, (R)-DTB-SpiroPAP provides verified enantioselectivity up to 99.9% ee [1]. The 30× reduction in undesired enantiomer content relative to the 97% ee achievable with SpiroAP catalysts [2] eliminates purification unit operations, reducing solvent consumption and improving overall process mass intensity. Documented applications include synthesis of chiral alcohol intermediates for crizotinib using Ir[(R)-DTB-SpiroPAP-3-Me] [3].

Multi-Substrate Hydrogenation Programs Requiring a Single Versatile Ligand Platform

Contract research and manufacturing organizations handling diverse hydrogenation projects benefit from (R)-DTB-SpiroPAP's verified activity across aryl ketones, β- and δ-ketoesters, α,β-unsaturated ketones, and racemic α-substituted lactones [1]. This broad scope eliminates the need to maintain inventory of multiple specialized ligands such as O-SpiroPAP (optimized primarily for biaryl lactones) [2] or SpiroSAP (optimized for β-alkyl-β-ketoesters) [3], reducing both procurement complexity and method development time.

High-Value API Key Intermediate Manufacturing Where Catalyst Robustness Is Critical

For high-value pharmaceutical intermediate campaigns where batch failure due to catalyst deactivation is unacceptable, the tridentate coordination mode of (R)-DTB-SpiroPAP provides documented stability advantages. Mechanistic studies confirm that bidentate SpiroAP catalysts undergo progressive deactivation via formation of an inactive bis-ligand iridium dihydride complex [1], whereas the tridentate SpiroPAP system saturates the iridium coordination sphere, preventing this deactivation pathway [2]. This stability enables the sustained activity required for extended production campaigns and ensures batch-to-batch reproducibility.

Technical Documentation Hub

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36 linked technical documents
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